4-Amino-2-methylbutan-1-olhydrochloride
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Overview
Description
4-Amino-2-methylbutan-1-olhydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a hydrochloride salt of 4-amino-2-methylbutan-1-ol, which is an organic compound containing an amino group and a hydroxyl group on a butane backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylbutan-1-olhydrochloride typically involves the reaction of 4-amino-2-methylbutan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 4-amino-2-methylbutan-1-ol in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization or other purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylbutan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-Amino-2-methylbutan-1-olhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate the effects of amino alcohols on biological systems.
Medicine: Studied for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbutan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Amino-2-methylbutan-1-olhydrochloride can be compared with other similar compounds, such as:
4-Amino-2-methylbutan-2-ol: Similar structure but with a different position of the hydroxyl group.
4-Amino-2-methylbutan-1-amine: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
2-Amino-2-methylpropan-1-ol: Different backbone structure, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C5H14ClNO |
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Molecular Weight |
139.62 g/mol |
IUPAC Name |
4-amino-2-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(4-7)2-3-6;/h5,7H,2-4,6H2,1H3;1H |
InChI Key |
ZLJOWQCOSJOIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CO.Cl |
Origin of Product |
United States |
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